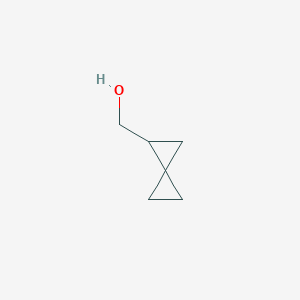![molecular formula C20H14Cl2N2O B3008117 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-27-8](/img/structure/B3008117.png)
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole, commonly referred to as CB-CPB, is a synthetic compound that has been used in a variety of laboratory experiments and scientific research. CB-CPB is a member of the benzimidazole family, and it is composed of a benzimidazole ring with a 2-chlorobenzyloxy group attached to the nitrogen atom and a 4-chlorophenyl group attached to the carbon atom. CB-CPB has been studied extensively due to its wide range of applications in scientific research, including its use as a potential drug molecule.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- Molecular Geometry Analysis : The compound shows specific dihedral angles between the benzimidazole ring and attached benzene rings, contributing to its molecular geometry. These structures are linked by hydrogen bonds, forming chains in certain directions (Yang et al., 2007).
- Density Functional Theory (DFT) Studies : DFT studies reveal that the compound's optimized geometries closely reproduce its molecular structures. It's suggested as a potential ligand for coordinating with metallic ions, based on atomic charge distributions (Zhao et al., 2007).
Potential Pharmaceutical Applications
- Antihistaminic Activity : Some derivatives of this compound have shown potential as H1-antihistaminic agents, indicating a role in allergy treatment (Iemura et al., 1986).
- Antimicrobial and Anticancer Properties : Several derivatives exhibit potent antimicrobial activity against various strains, including MRSA, and demonstrate promising anticancer activities against different cancer cell lines (Pham et al., 2022).
Chemical and Physical Properties Analysis
- Spectroscopic Studies : Comprehensive structural and spectroscopic analyses, including X-ray diffraction and NMR, offer insights into the physical properties of related compounds (Saral et al., 2017).
Neurological Applications
- Central Nervous System (CNS) Activity : Derivatives of this compound have shown CNS depressant action, indicating potential applications in neurological conditions (2022).
Material Science Applications
- Corrosion Inhibition : Studies on benzimidazole derivatives demonstrate their potential as corrosion inhibitors for materials like carbon steel, indicating applications in material science and engineering (Rouifi et al., 2020).
Anti-inflammatory Applications
- Anti-Inflammatory Studies : Certain derivatives have shown significant anti-inflammatory effects, which could be explored for treating inflammation-related conditions (KunnambathKrishnakumar et al., 2013).
Immunostimulatory Activity
- Immunostimulatory Effects : Some analogs demonstrate immunostimulatory effects, potentially useful in enhancing immune responses against diseases (Tagliabue et al., 1978).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-11-9-14(10-12-16)20-23-18-7-3-4-8-19(18)24(20)25-13-15-5-1-2-6-17(15)22/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSACXMJJRDSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B3008035.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)
![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)
![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)
